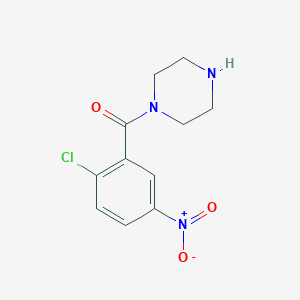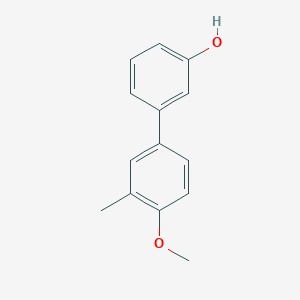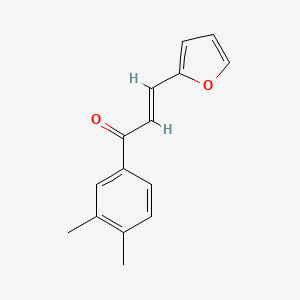
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as 2E-DMPF, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been studied for its ability to act as a fluorescent dye, as well as its potential to be used as a catalyst in a variety of reaction types.
Applications De Recherche Scientifique
2E-DMPF has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use as a fluorescent dye, as well as its potential to be used as a catalyst in a variety of reaction types. Additionally, it has been studied for its potential to be used in the synthesis of other compounds, such as heterocycles and polymers.
Mécanisme D'action
The mechanism of action of 2E-DMPF is not fully understood. However, it is believed that the compound acts as a fluorescent dye due to its ability to absorb light and emit light at a different wavelength. This is due to the presence of a conjugated system in the molecule, which allows for the absorption of light at one wavelength and the emission of light at a different wavelength. Additionally, it is believed that the compound acts as a catalyst due to its ability to facilitate the reaction of a phosphonium ylide with an aldehyde or ketone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-DMPF have not yet been fully studied. However, it is believed that the compound may have potential applications in the treatment of certain diseases, due to its potential to act as a fluorescent dye and a catalyst. Additionally, it is believed that the compound may have potential applications in the synthesis of other compounds, due to its ability to facilitate the reaction of a phosphonium ylide with an aldehyde or ketone.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2E-DMPF in laboratory experiments include its potential to act as a fluorescent dye and a catalyst, as well as its potential to be used in the synthesis of other compounds. Additionally, the compound is relatively easy to synthesize, making it an attractive option for laboratory experiments. However, there are some limitations to using 2E-DMPF in laboratory experiments. For example, the compound is not very stable in aqueous solutions, making it difficult to use in certain experiments. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in certain experiments.
Orientations Futures
The potential future directions for 2E-DMPF include further research into its potential applications in the treatment of certain diseases, as well as its potential to be used in the synthesis of other compounds. Additionally, further research into the mechanism of action of the compound may provide insight into its potential applications in various scientific research applications. Additionally, further research into the stability and solubility of the compound may provide insight into its potential applications in various laboratory experiments.
Méthodes De Synthèse
2E-DMPF is synthesized through a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Wittig reaction is a useful tool for the synthesis of a wide range of compounds, including 2E-DMPF. In the synthesis of 2E-DMPF, the phosphonium ylide is reacted with 3,4-dimethylphenylacetaldehyde and furan-2-ylacetaldehyde to form the desired product.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-6-13(10-12(11)2)15(16)8-7-14-4-3-9-17-14/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGSZPUBNZLZQA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

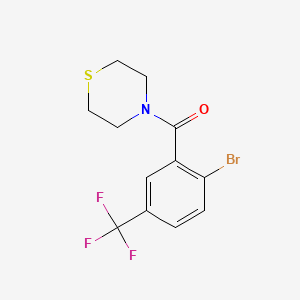

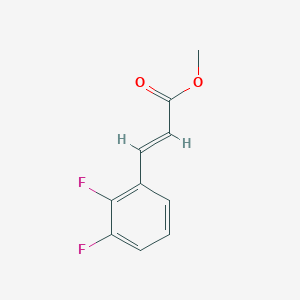

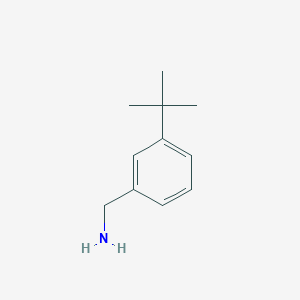
![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)
![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)
![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)
![tert-Butyl (1R,2R,3S,5R)-(2-methylaminocarbonyl-6,6-dimethylbicyclo[3.1.1]hept-3-yl)-carbamate](/img/structure/B6356653.png)
